molecular formula C14H10ClF3O B6384411 5-(4-Chloro-3-methylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261900-94-0

5-(4-Chloro-3-methylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384411
CAS RN: 1261900-94-0
M. Wt: 286.67 g/mol
InChI Key: PSIAJIWPZBJJME-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methylphenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-CMT) is a synthetic compound with a wide range of applications in scientific research. It is a phenol derivative, which is a type of organic compound that contains a hydroxyl group (-OH) bonded to an aromatic hydrocarbon group. 5-CMT is also known as 4-chloro-3-methyl-5-trifluoromethylphenol and has a molecular formula of C8H6ClF3O. In addition to its scientific research applications, 5-CMT has also been used in the production of pharmaceuticals, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-CMT is not fully understood. However, it is thought to involve the formation of an intermediate compound, which is then converted into the product. This intermediate compound is believed to be a trifluoromethylphenolate anion, which is formed when the hydroxyl group of 5-CMT is deprotonated by a base. The trifluoromethylphenolate anion then reacts with the electrophile, forming the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMT are not well understood. However, in vitro studies have shown that 5-CMT can inhibit the activity of certain enzymes, including cytochrome P450 enzymes. In addition, 5-CMT has been shown to interact with certain receptors, including the 5-HT1A receptor. These interactions may be responsible for some of the physiological effects of 5-CMT, such as its potential antidepressant activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-CMT in laboratory experiments is its relative ease of synthesis. In addition, 5-CMT is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 5-CMT in experiments is its relatively low solubility in organic solvents. This can make it difficult to use 5-CMT in certain types of reactions, such as reactions involving organic solvents.

Future Directions

There are a number of potential future directions for research involving 5-CMT. These include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research into the mechanism of action of 5-CMT could help to elucidate its mode of action and could lead to the development of more effective and specific drugs. Finally, further research into the synthesis of 5-CMT could lead to the development of improved synthesis methods, which could make it easier to produce 5-CMT in large quantities.

Synthesis Methods

5-CMT can be synthesized using a variety of methods, including a reaction between 4-chloro-3-methylphenol and trifluoromethanesulfonic anhydride. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction proceeds via a nucleophilic aromatic substitution, in which the trifluoromethanesulfonic anhydride acts as the nucleophile and the 4-chloro-3-methylphenol acts as the electrophile. The product of the reaction is 5-CMT, which can be isolated by distillation or crystallization.

Scientific Research Applications

5-CMT has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. In addition, 5-CMT has been used as a model compound for studying the structure and reactivity of phenols and other aromatic compounds. It has also been used as a fluorescent probe in biological systems, as well as a substrate for enzymes involved in the metabolism of xenobiotics.

properties

IUPAC Name

3-(4-chloro-3-methylphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3O/c1-8-4-9(2-3-13(8)15)10-5-11(14(16,17)18)7-12(19)6-10/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIAJIWPZBJJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686636
Record name 4'-Chloro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261900-94-0
Record name 4'-Chloro-3'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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